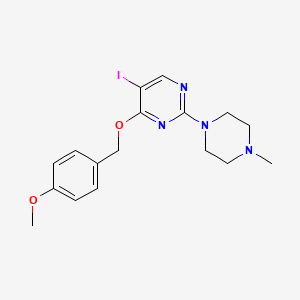
5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine
描述
5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H21IN4O2 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the presence of an iodine atom and a methoxybenzyl ether, which may influence its pharmacological properties.
- Molecular Formula : CHI NO
- Molecular Weight : 440.29 g/mol
- CAS Number : 1268273-94-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
A recent study highlighted the compound's potent antibacterial activity against Staphylococcus aureus, demonstrating an IC value of 0.97 nM against dihydrofolate reductase (DHFR), a key enzyme involved in bacterial folate synthesis. This suggests that the compound could serve as a promising lead for developing new antibiotics, especially in the context of rising antibiotic resistance .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential in treating inflammatory conditions. Preliminary studies suggest its efficacy in modulating pathways associated with inflammation, although detailed mechanisms remain to be fully elucidated .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. Variations in the piperazine ring and methoxy groups have been linked to changes in potency and selectivity against various biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Iodine Substitution | Increases binding affinity to DHFR |
| Methoxy Group | Enhances lipophilicity and cellular uptake |
| Piperazine Modification | Alters receptor selectivity |
Toxicological Profile
According to safety data sheets, the compound is classified as causing skin and eye irritation (Category 2), with potential respiratory effects upon inhalation . It is crucial for further studies to assess the long-term safety and toxicological implications of this compound in vivo.
Case Studies
- Case Study on Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity, with modifications leading to enhanced efficacy against resistant strains of bacteria.
- Inflammation Model : In vitro models using lung epithelial cells indicated that the compound could reduce inflammatory markers, suggesting potential therapeutic applications in respiratory diseases.
科学研究应用
Cancer Treatment
5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine has been investigated for its potential as an inhibitor of tropomyosin receptor kinases (Trk). These kinases are implicated in various cancers, including neuroblastoma and breast cancer. Inhibiting Trk can lead to reduced tumor growth and improved patient outcomes .
Key Findings:
- Mechanism of Action: The compound acts by inhibiting the phosphorylation of downstream signaling pathways involved in cell proliferation and survival.
- Case Study: A study demonstrated that compounds similar to 5-Iodo-pyrimidines showed significant anti-tumor activity in preclinical models, suggesting a promising avenue for further research .
Neurological Disorders
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction is crucial for developing treatments for neurological disorders such as depression and anxiety.
Key Findings:
- Potential Mechanism: The piperazine moiety is known to influence serotonin receptor activity, which could enhance mood regulation.
- Case Study: Research indicates that derivatives of this compound have shown efficacy in animal models of anxiety, promoting further exploration into its therapeutic potential .
Current Research Trends
The ongoing research focuses on:
- Optimizing Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
- Understanding Pharmacodynamics: Investigating the detailed mechanisms by which the compound exerts its biological effects.
属性
IUPAC Name |
5-iodo-4-[(4-methoxyphenyl)methoxy]-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21IN4O2/c1-21-7-9-22(10-8-21)17-19-11-15(18)16(20-17)24-12-13-3-5-14(23-2)6-4-13/h3-6,11H,7-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHORNFWMVPXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=C(C=C3)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















